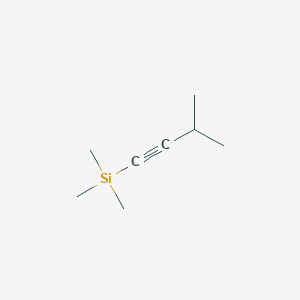

Silane, trimethyl(3-methyl-1-butynyl)-

Description

Silane, trimethyl(3-methyl-1-butynyl)- is an organosilicon compound characterized by a trimethylsilyl group attached to a 3-methyl-1-butynyl chain. Its molecular structure combines the stability of the trimethylsilyl group with the reactivity of the terminal alkyne, making it valuable in organic synthesis, crosslinking reactions, and material science. The 3-methyl substituent on the butynyl chain introduces moderate steric hindrance, balancing reactivity and stability for applications like hydrosilylation or catalytic coupling .

Properties

CAS No. |

18388-07-3 |

|---|---|

Molecular Formula |

C8H16Si |

Molecular Weight |

140.3 g/mol |

IUPAC Name |

trimethyl(3-methylbut-1-ynyl)silane |

InChI |

InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |

InChI Key |

IUSKEAGRJCRTEC-UHFFFAOYSA-N |

SMILES |

CC(C)C#C[Si](C)(C)C |

Canonical SMILES |

CC(C)C#C[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between Silane, trimethyl(3-methyl-1-butynyl)- and related compounds:

Reactivity and Stability

- Silane, trimethyl(3-methyl-1-butynyl)- : The terminal alkyne allows for reactions like hydrosilylation and cycloadditions. The methyl group provides mild steric protection without significantly hindering reactivity.

- (4-Iodo-1-butynyl)trimethylsilane : The iodine atom acts as a leaving group, enabling cross-coupling reactions (e.g., with palladium catalysts). Its higher molecular weight (252.17 g/mol) reduces volatility compared to the target compound .

- Trimethyl(3-phenyl-1-propenyl)silane : The phenyl group introduces aromatic conjugation, enhancing stability in polymer matrices. The Z-isomer’s geometry may influence stereoselective reactions .

- Bis(trimethylsilyl)propyne : The dual silyl groups stabilize the alkyne through hyperconjugation, making it resistant to nucleophilic attack. This compound is often used to protect reactive intermediates .

- Fluorinated silanes: Perfluorinated chains (e.g., in CAS 85877-79-8) impart extreme hydrophobicity and chemical resistance, ideal for anti-fouling coatings. However, fluorine’s electron-withdrawing nature reduces nucleophilic reactivity compared to non-fluorinated analogs .

Research Findings and Trends

- Synthetic Routes: highlights the use of malononitrile and ethyl cyanoacetate in synthesizing silylated compounds, suggesting analogous methods for the target compound .

- Biological Applications : Silane-PEG-N3 () demonstrates how functionalized silanes are adapted for bioconjugation, though the target compound’s alkyne group may find use in click chemistry without PEG modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.